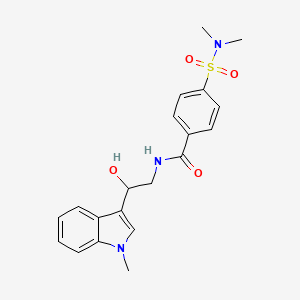
4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core with several functional groups, including a sulfamoyl group and an indolinyl moiety, which contribute to its unique biological properties. The IUPAC name for this compound is 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]benzamide, and its molecular formula is C20H25N3O4S .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfamoyl and hydroxyl groups enhance binding affinity, potentially modulating the activity of these targets. The indolinyl group may also play a role in increasing the specificity of the compound's interactions .
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit pro-inflammatory cytokine production, suggesting potential therapeutic applications in inflammatory diseases .
Enzyme Inhibition
Studies have indicated that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders .
Case Studies
- Breast Cancer Cell Lines : A study reported that treatment with varying concentrations of the compound led to a significant reduction in cell viability in MCF-7 breast cancer cells, with IC50 values indicating potent activity.
- Prostate Cancer Models : In xenograft models, administration of the compound resulted in reduced tumor growth compared to control groups, supporting its potential as an anticancer agent.
- Inflammatory Response : In a murine model of acute inflammation, administration of the compound significantly reduced edema and pro-inflammatory cytokine levels compared to untreated controls.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Complexity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 4-(N,N-dimethylsulfamoyl)benzamide | Moderate | Low | None |
| N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide | Low | None | Low |
| 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxyethyl)benzamide | Moderate | Moderate | None |
This comparison highlights the unique position of this compound due to its combined anticancer and anti-inflammatory activities .
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-22(2)28(26,27)15-10-8-14(9-11-15)20(25)21-12-19(24)17-13-23(3)18-7-5-4-6-16(17)18/h4-11,13,19,24H,12H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNQIQGNCYIZCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













